Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

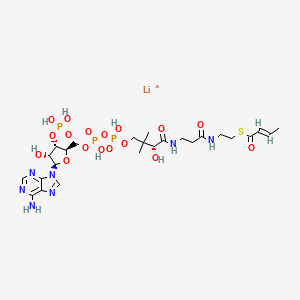

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of coenzyme A, a crucial cofactor in various biochemical reactions. This compound plays a significant role in the metabolism of carboxylic acids, including short and long-chain fatty acids. It is involved in the transport of acyl groups and activation of carbonyl groups in metabolic pathways such as the tricarboxylic acid cycle and fatty acid metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid (vitamin B5), cysteine, and ATP. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:

Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated to form 4’-phosphopantothenate.

Condensation with Cysteine: 4’-phosphopantothenate is condensed with cysteine to form 4’-phosphopantetheine.

Formation of Coenzyme A: 4’-phosphopantetheine is further processed through a series of enzymatic reactions to form coenzyme A.

Industrial Production Methods

Industrial production of coenzyme A derivatives typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce the enzymes required for the biosynthesis of coenzyme A and its derivatives. The fermentation broth is then processed to extract and purify the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various biochemical reactions, including:

Oxidation: Involves the transfer of electrons, often facilitated by enzymes such as dehydrogenases.

Reduction: Involves the gain of electrons, typically mediated by reductases.

Substitution: Involves the replacement of one functional group with another, often catalyzed by transferases.

Common Reagents and Conditions

Common reagents used in these reactions include NADH, FADH2, and various coenzymes. The reactions typically occur under physiological conditions, with specific enzymes acting as catalysts .

Major Products Formed

The major products formed from these reactions include acetyl-coenzyme A, succinyl-coenzyme A, and other acyl-coenzyme A derivatives. These products play essential roles in energy production, biosynthesis, and metabolic regulation .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Coenzyme A, S-(2E)-2-butenoate, tetralithium salt can be categorized into several key areas:

Biochemical Studies

- Enzyme Kinetics : The compound is utilized to study the kinetics of various enzymes involved in metabolic pathways. It serves as a substrate for enzymes such as methylmalonyl-CoA mutase and methylmalonyl-CoA decarboxylase, allowing researchers to investigate enzyme specificity and activity under different conditions.

- Metabolic Pathway Analysis : It is instrumental in understanding the metabolism of odd-chain fatty acids and certain amino acids like valine and isoleucine, contributing to the broader understanding of energy metabolism.

Medical Research

- Metabolic Disorders : The compound is significant in studying metabolic disorders such as methylmalonic acidemia. Research has shown that deficiencies in enzymes that utilize Coenzyme A can lead to the accumulation of toxic metabolites, prompting investigations into therapeutic interventions.

- Drug Development : Its role in metabolic pathways makes it a target for developing drugs aimed at correcting metabolic dysfunctions. For instance, compounds that modulate the activity of enzymes using Coenzyme A as a substrate are being explored for potential treatments.

Industrial Applications

- Biochemical Reagents : In industrial settings, Coenzyme A derivatives are used as reagents in biochemical assays and as calibration standards in analytical techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS).

- Synthesis of Biologically Active Compounds : The compound can serve as a building block for synthesizing various bioactive molecules, enhancing its utility in pharmaceutical development.

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of methylmalonyl-CoA mutase using Coenzyme A, S-(2E)-2-butenoate, tetralithium salt as a substrate. The results indicated that variations in substrate concentration significantly affected enzyme activity, providing insights into enzyme regulation mechanisms.

Case Study 2: Metabolic Disorder Research

Research on patients with methylmalonic acidemia highlighted the importance of Coenzyme A derivatives in diagnosing and managing this condition. By monitoring levels of metabolites related to Coenzyme A metabolism, clinicians could better tailor treatment strategies.

Mécanisme D'action

The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in metabolic pathways. The compound interacts with various enzymes, including acetyl-coenzyme A synthetase and fatty acid synthase, to regulate metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetyl-coenzyme A: Involved in the synthesis and oxidation of fatty acids.

Succinyl-coenzyme A: Plays a role in the tricarboxylic acid cycle.

Malonyl-coenzyme A: Involved in fatty acid biosynthesis

Uniqueness

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is unique due to its specific structure and the presence of the 2-butenoate group. This structural variation allows it to participate in distinct biochemical reactions and regulatory pathways, differentiating it from other coenzyme A derivatives .

Activité Biologique

Coenzyme A (CoA) is a crucial coenzyme involved in various metabolic pathways, particularly in the synthesis and oxidation of fatty acids. The specific compound Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of CoA that has garnered interest for its biological activity. This article provides an overview of its biological significance, mechanisms of action, and research findings.

Overview of Coenzyme A

Coenzyme A is a thiol-containing coenzyme that plays a vital role in metabolism by acting as an acyl group carrier. It facilitates the transfer of acyl groups from fatty acids to various substrates, thereby participating in both anabolic and catabolic pathways. The biosynthesis of CoA involves several steps requiring cysteine, pantothenate (vitamin B5), and ATP .

Biological Activity

1. Metabolic Functions

Coenzyme A is integral to numerous metabolic processes:

- Fatty Acid Synthesis : CoA forms thioesters with fatty acids, allowing their transport into mitochondria for energy production.

- Citric Acid Cycle : Acetyl-CoA, derived from CoA, is a key substrate in the citric acid cycle, contributing to ATP generation and metabolic regulation .

2. Regulation of Enzymatic Activity

CoA acts as an allosteric regulator for several enzymes:

- Acetyl-CoA Carboxylase : Regulates fatty acid synthesis based on glucose availability.

- Pyruvate Dehydrogenase : Involved in the conversion of pyruvate to acetyl-CoA, essential for energy metabolism .

3. Antioxidant Function

Recent studies have highlighted CoA's role as an antioxidant:

- Protein CoAlation : CoA can covalently modify cysteine residues in proteins under oxidative stress conditions. This modification prevents irreversible oxidation and protects cellular functions .

- Research has identified over 2,000 proteins that undergo CoAlation during stress, suggesting a broad protective role in cellular metabolism and stress response .

Case Studies

Case Study 1: Protein Modification and Stress Response

In a study examining the effects of oxidative stress on mammalian cells, researchers found that CoA modification significantly altered the activity of key metabolic enzymes. Notably, proteins such as peroxiredoxin 5 and GAPDH showed decreased activity upon CoAlation, highlighting the regulatory potential of CoA in response to cellular stress .

Case Study 2: Metabolic Regulation

Another investigation focused on the regulation of acetyl-CoA carboxylase by insulin and glucagon. This study demonstrated that insulin enhances fatty acid synthesis through increased levels of acetyl-CoA derived from CoA, while glucagon exerts an opposing effect during fasting states .

Table 1: Summary of Biological Activities

Table 2: Key Studies on Coenzyme A Activity

| Study Title | Findings | Year |

|---|---|---|

| Protein CoAlation in Oxidative Stress | Identified over 2000 modified proteins | 2024 |

| Regulation of Acetyl-CoA Carboxylase | Insulin vs glucagon effects on fatty acid synthesis | 2024 |

Propriétés

InChI |

InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVNZHYHSLNWDW-CVPWVEIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102680-35-3 |

Source

|

| Record name | Coenzyme A, S-(2E)-2-butenoate, tetralithium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102680-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.